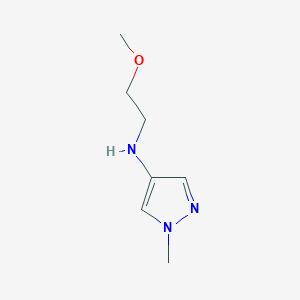
tert-Butyl (6-bromo-8-fluorocinnolin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (6-bromo-8-fluorocinnolin-3-yl)carbamate is a chemical compound with the molecular formula C13H13BrFN3O2. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of bromine and fluorine atoms in its structure makes it a valuable compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-bromo-8-fluorocinnolin-3-yl)carbamate typically involves the reaction of 6-bromo-8-fluorocinnoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (6-bromo-8-fluorocinnolin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted cinnoline derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of amines and carbon dioxide.
Applications De Recherche Scientifique
tert-Butyl (6-bromo-8-fluorocinnolin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl (6-bromo-8-fluorocinnolin-3-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (6-bromo-5-fluoropyridin-2-yl)carbamate
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
- tert-Butyl (5-bromothiophen-3-yl)carbamate
Uniqueness
tert-Butyl (6-bromo-8-fluorocinnolin-3-yl)carbamate is unique due to the presence of both bromine and fluorine atoms on the cinnoline ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its structure allows for selective modifications, enabling the synthesis of a wide range of derivatives with potential biological and industrial significance.
Propriétés
Formule moléculaire |
C13H13BrFN3O2 |
|---|---|
Poids moléculaire |
342.16 g/mol |
Nom IUPAC |
tert-butyl N-(6-bromo-8-fluorocinnolin-3-yl)carbamate |
InChI |
InChI=1S/C13H13BrFN3O2/c1-13(2,3)20-12(19)16-10-5-7-4-8(14)6-9(15)11(7)18-17-10/h4-6H,1-3H3,(H,16,17,19) |
Clé InChI |
HGJFUPGVJHEVPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC2=CC(=CC(=C2N=N1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,2,4]Triazolo[1,5-a]pyridine-7-thiol](/img/structure/B14902096.png)

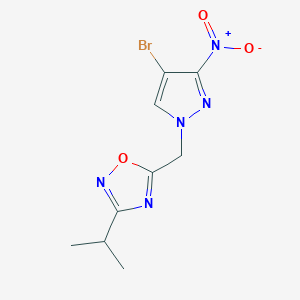

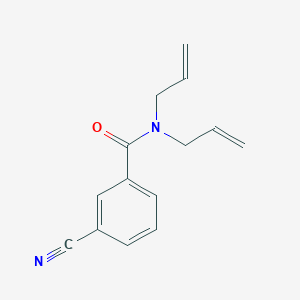
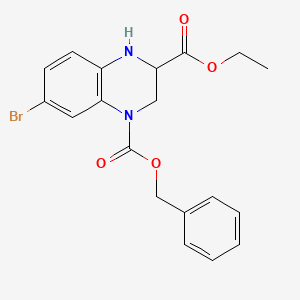
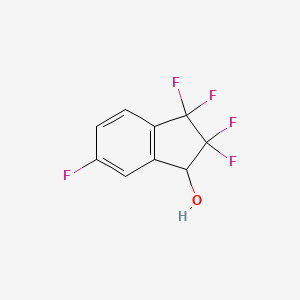
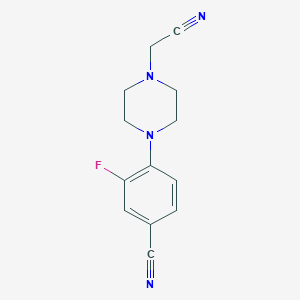
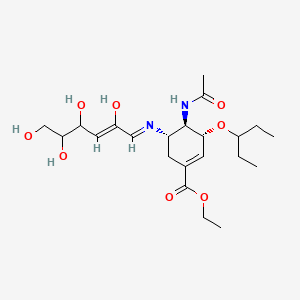
![1-[(4-Bromo-2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14902158.png)

